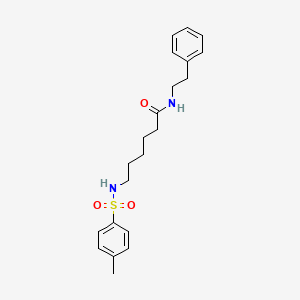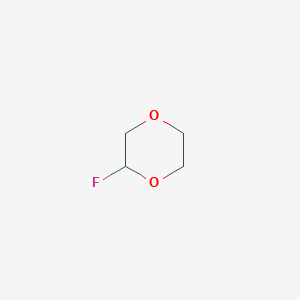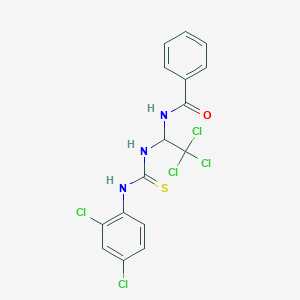
6-(Toluene-4-sulfonylamino)-hexanoic acid phenethyl-amide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Toluene-4-sulfonylamino)-hexanoic acid phenethyl-amide is a synthetic organic compound that features a combination of aromatic and aliphatic functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Toluene-4-sulfonylamino)-hexanoic acid phenethyl-amide typically involves multiple steps:
Formation of the Hexanoic Acid Derivative: The starting material, hexanoic acid, is first converted into its corresponding acid chloride using thionyl chloride (SOCl₂) under reflux conditions.
Sulfonylation: The acid chloride is then reacted with toluene-4-sulfonamide in the presence of a base such as triethylamine (Et₃N) to form the sulfonylamino derivative.
Amidation: The final step involves the reaction of the sulfonylamino derivative with phenethylamine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to yield the desired product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-purity reagents and stringent reaction conditions would be essential to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
6-(Toluene-4-sulfonylamino)-hexanoic acid phenethyl-amide can undergo various chemical reactions, including:
Oxidation: The aromatic ring can be oxidized using strong oxidizing agents like potassium permanganate (KMnO₄).
Reduction: The sulfonyl group can be reduced to a thiol group using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of thiol derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
6-(Toluene-4-sulfonylamino)-hexanoic acid phenethyl-amide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of novel materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 6-(Toluene-4-sulfonylamino)-hexanoic acid phenethyl-amide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The sulfonylamino and phenethyl groups can enhance binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
6-(Toluene-4-sulfonylamino)-hexanoic acid: Lacks the phenethyl-amide group, which may affect its binding properties and reactivity.
Phenethyl-amide derivatives: Compounds with similar amide structures but different substituents on the aromatic ring.
Uniqueness
6-(Toluene-4-sulfonylamino)-hexanoic acid phenethyl-amide is unique due to the presence of both the sulfonylamino and phenethyl-amide groups, which can confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
Properties
CAS No. |
313223-81-3 |
|---|---|
Molecular Formula |
C21H28N2O3S |
Molecular Weight |
388.5 g/mol |
IUPAC Name |
6-[(4-methylphenyl)sulfonylamino]-N-(2-phenylethyl)hexanamide |
InChI |
InChI=1S/C21H28N2O3S/c1-18-11-13-20(14-12-18)27(25,26)23-16-7-3-6-10-21(24)22-17-15-19-8-4-2-5-9-19/h2,4-5,8-9,11-14,23H,3,6-7,10,15-17H2,1H3,(H,22,24) |
InChI Key |
SNJXRJJDMFQCAU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCCCCC(=O)NCCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5H-1,3-Dithiolo[4,5-b][1,4]dithiepin-6(7H)-one, 2-thioxo-](/img/structure/B11713247.png)


![4-{(E)-[4-(dimethylamino)phenyl]diazenyl}benzenesulfonate](/img/structure/B11713252.png)

![5-chloro-N-{5-chloro-2-[(4-chloronaphthalen-1-yl)oxy]phenyl}-2-hydroxy-3-iodobenzamide](/img/structure/B11713260.png)


![1-(Benzylthio)-4-[4-(benzylthio)phenoxy]benzene](/img/structure/B11713305.png)

![N-[(E)-[(2-Methoxyphenyl)methylidene]amino]guanidine](/img/structure/B11713310.png)
![N-{(1Z)-1-(4-methoxyphenyl)-3-oxo-3-[(2-phenylethyl)amino]prop-1-en-2-yl}benzamide](/img/structure/B11713311.png)


